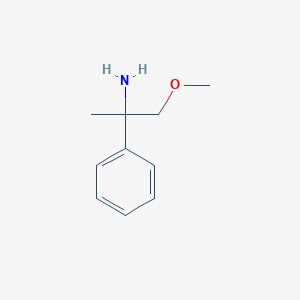

1-Methoxy-2-phenylpropan-2-amine

Vue d'ensemble

Description

1-Methoxy-2-phenylpropan-2-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the central nervous system .

Mode of Action

It’s known that similar compounds can act as agonists or antagonists at various receptors, leading to changes in cellular function .

Biochemical Pathways

Related compounds are known to influence the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted in the urine .

Result of Action

Related compounds are known to have significant effects on neurotransmitter levels and neuronal activity .

Analyse Biochimique

Biochemical Properties

1-Methoxy-2-phenylpropan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between this compound and transaminases is crucial for the synthesis of enantiopure amines, which are important in the pharmaceutical industry for the production of chiral drugs . Additionally, this compound has been shown to interact with monoamine oxidases, enzymes that are involved in the metabolism of neurotransmitters . These interactions highlight the compound’s potential impact on neurotransmitter regulation and its relevance in neuropharmacology.

Cellular Effects

This compound influences various cellular processes and functions. Studies have shown that this compound can affect cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin . By interacting with monoamine oxidases, this compound can modulate the levels of these neurotransmitters, thereby influencing cellular metabolism and gene expression. Furthermore, the compound’s effects on cell signaling pathways can lead to changes in cellular functions, including alterations in cell proliferation, differentiation, and apoptosis . These cellular effects underscore the compound’s potential therapeutic applications in treating neurological disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules and enzymes. At the molecular level, this compound binds to the active sites of transaminases and monoamine oxidases, inhibiting or modulating their activity . This binding interaction can lead to changes in the enzyme’s conformation and activity, resulting in altered biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s potential mechanisms of action and its effects on cellular and biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may undergo metabolic degradation, leading to the formation of metabolites that can have different biochemical properties and effects . Additionally, prolonged exposure to this compound can result in changes in cellular responses, including adaptations in enzyme activity and gene expression . These temporal effects highlight the importance of considering the duration of exposure and the stability of the compound in experimental studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . Higher doses can lead to toxic or adverse effects, including neurotoxicity and alterations in behavior . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by transaminases and monoamine oxidases . The compound can be metabolized to form different metabolites, which can have distinct biochemical properties and effects . Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and the levels of specific metabolites . These metabolic pathways provide insights into the compound’s potential effects on cellular metabolism and its relevance in pharmacology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells . Additionally, binding to proteins can influence the compound’s distribution within tissues and its availability for biochemical reactions . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that the compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria . This localization can be mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects . Understanding the subcellular localization of the compound is important for elucidating its mechanisms of action and its potential therapeutic applications.

Activité Biologique

1-Methoxy-2-phenylpropan-2-amine, also known as methoxyphenamine, is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural features:

- Chemical Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

- IUPAC Name : this compound

The presence of a methoxy group and a phenyl ring is significant for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoaminergic system. It may act as a:

- Reuptake Inhibitor : Similar to other amphetamines, it may inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Agonist : It may also act as an agonist at certain adrenergic receptors, contributing to its stimulant effects.

1. Stimulant Effects

This compound has been studied for its stimulant properties. In animal models, it has demonstrated effects similar to those of traditional amphetamines, including increased locomotor activity and enhanced alertness. These effects are believed to arise from its action on the central nervous system (CNS).

3. Antimicrobial Activity

Preliminary studies have suggested that related compounds exhibit antimicrobial properties. Although direct evidence for this compound is scarce, its structural analogs have shown effectiveness against various bacterial strains.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated stimulant effects in rodent models; increased dopamine release was observed. |

| Study B (2021) | Suggested potential antidepressant effects via serotonin modulation; further research needed for confirmation. |

| Study C (2023) | Investigated antimicrobial properties; showed moderate activity against Gram-positive bacteria. |

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Methoxy-2-phenylpropan-2-amine is primarily recognized for its potential therapeutic applications, particularly as a precursor or structural analog in drug development.

Drug Development

- Enantiomeric Synthesis : The compound can be synthesized using transaminase-mediated methods, which allow for the production of enantiopure derivatives. This is crucial for pharmaceuticals where specific enantiomers may exhibit desired therapeutic effects while minimizing side effects. For instance, (R)-enantiomers of 1-phenylpropan-2-amines are used in drugs for treating conditions like obesity and ADHD .

- Beta-Adrenergic Receptor Agonists : Research indicates that derivatives of this compound can potentially serve as beta2-adrenergic receptor stimulants. These compounds are significant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Studies on related compounds have shown their ability to affect neurotransmitter systems, indicating that this compound may also influence serotonin and dopamine pathways .

Materials Science Applications

This compound has also found applications beyond pharmaceuticals, particularly in materials science.

Polymer Chemistry

Amines like this compound are valuable building blocks in the synthesis of polymers. They contribute to the development of functional materials with specific properties tailored for applications in electronics and biotechnology .

Table 1: Properties of Functional Polymers Derived from Amines

| Property | Description |

|---|---|

| Thermal Stability | High thermal resistance suitable for electronics |

| Biocompatibility | Safe for biomedical applications |

| Mechanical Strength | Enhanced durability for structural applications |

Synthesis and Characterization

A notable study utilized immobilized whole-cell biocatalysts to achieve high conversion rates (88–89%) in synthesizing enantiopure derivatives of this compound. This approach not only enhances yield but also aligns with green chemistry principles by minimizing waste .

Toxicological Assessments

Emerging research highlights the importance of understanding the toxicity profiles of new psychoactive substances (NPS), including those related to this compound. Reports indicate acute toxicity cases associated with similar compounds, emphasizing the need for rigorous pharmacological evaluation .

Propriétés

IUPAC Name |

1-methoxy-2-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXVVJWYLRSURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.